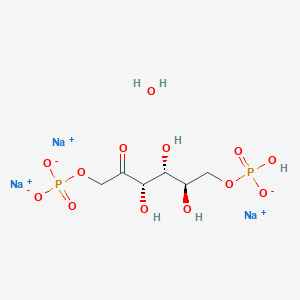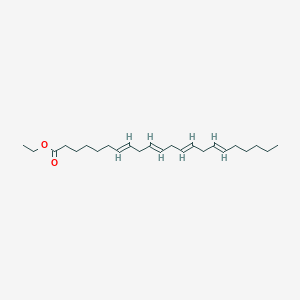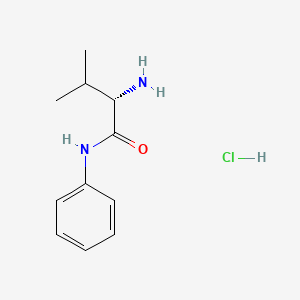![molecular formula C24H22O3 B12312861 Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]aceticAcid](/img/structure/B12312861.png)
Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]aceticAcid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]acetic acid, also known as Carboxy-tamoxifen, is a synthetic organic compound with the molecular formula C24H22O3 and a molecular weight of 358.43 g/mol . This compound is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used in the treatment of breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]acetic acid typically involves the reaction of 4-(1,2-diphenyl-1-butenyl)phenol with chloroacetic acid under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the phenol group with the chloroacetic acid .
Industrial Production Methods
Industrial production of Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]acetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxyacetic acids.
Scientific Research Applications
Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential effects on estrogen receptors and related pathways.
Medicine: Investigated for its potential use in cancer treatment, particularly breast cancer.
Industry: Utilized in the synthesis of pharmaceutical intermediates and reference standards.
Mechanism of Action
The mechanism of action of Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]acetic acid involves its interaction with estrogen receptors. The compound binds to the estrogen receptor, modulating its activity and influencing the transcription of estrogen-responsive genes . This modulation can lead to the inhibition of cell proliferation in estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Another SERM with similar applications in osteoporosis and breast cancer prevention.
Clomiphene: A SERM used in the treatment of infertility.
Uniqueness
Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]acetic acid is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for estrogen receptors . This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H22O3 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C24H22O3/c1-2-22(18-9-5-3-6-10-18)24(19-11-7-4-8-12-19)20-13-15-21(16-14-20)27-17-23(25)26/h3-16H,2,17H2,1H3,(H,25,26)/b24-22+ |
InChI Key |
QIMQCARYIBIRDS-ZNTNEXAZSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCC(=O)O)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B12312802.png)
![{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B12312806.png)
![N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide](/img/structure/B12312814.png)


![rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans](/img/structure/B12312842.png)
![8-Isobutyryl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12312857.png)


![rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis](/img/structure/B12312878.png)




